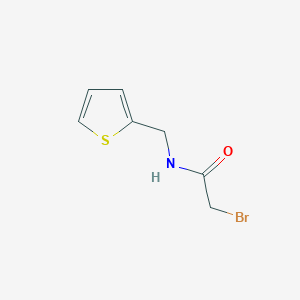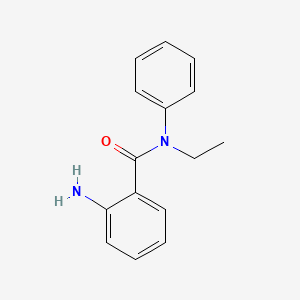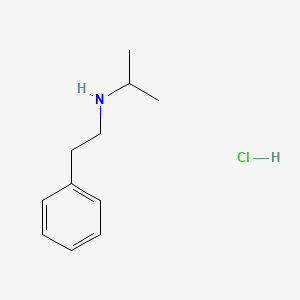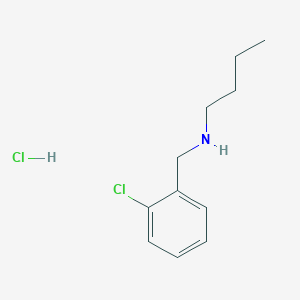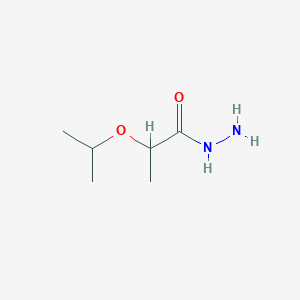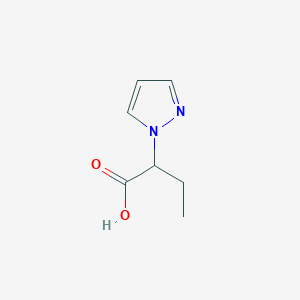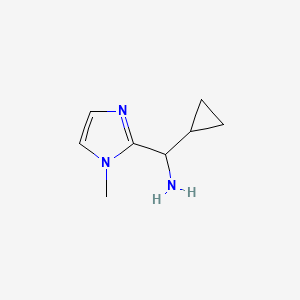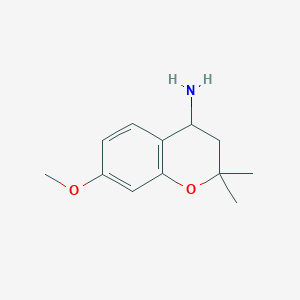![molecular formula C12H8BrN3 B1284462 3-Bromo-2-phenylimidazo[1,2-b]pyridazine CAS No. 802580-12-7](/img/structure/B1284462.png)
3-Bromo-2-phenylimidazo[1,2-b]pyridazine
Overview
Description
3-Bromo-2-phenylimidazo[1,2-b]pyridazine is a heterocyclic compound containing a pyridazine ring fused with an imidazo moiety and substituted with a bromine atom and a phenyl group.
Mechanism of Action
Target of Action
The primary target of 3-Bromo-2-phenylimidazo[1,2-b]pyridazine is tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell division, survival, and growth.
Mode of Action
This compound acts as a tyrosine kinase inhibitor (TKI) . It binds to the tyrosine kinase enzyme and blocks its activity, thereby preventing the activation of downstream proteins involved in cell division and growth. This leads to the inhibition of cell proliferation and induces cell death in cancer cells.
Biochemical Pathways
The compound affects the tyrosine kinase signaling pathway . By inhibiting the activity of tyrosine kinase, it disrupts the signal transduction cascades that regulate cell division and growth. This leads to the inhibition of cell proliferation and induces cell death in cancer cells.
Result of Action
The inhibition of tyrosine kinase by this compound leads to the disruption of cell division and growth, resulting in the death of cancer cells . This makes it a potential therapeutic agent for diseases such as chronic myeloid leukaemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukaemia (Ph+ ALL) .
Biochemical Analysis
Biochemical Properties
3-Bromo-2-phenylimidazo[1,2-b]pyridazine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain tyrosine kinases, which are enzymes that transfer phosphate groups from ATP to specific tyrosine residues on proteins. By inhibiting these enzymes, this compound can modulate signaling pathways that are critical for cell growth and differentiation . Additionally, it interacts with various proteins involved in cell cycle regulation, apoptosis, and DNA repair, further highlighting its importance in biochemical research .
Cellular Effects
The effects of this compound on cells are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting tyrosine kinases, this compound can disrupt the signaling pathways that promote cell proliferation, leading to reduced cell growth and increased apoptosis . Furthermore, this compound has been shown to alter the expression of genes involved in cell cycle regulation and DNA repair, thereby affecting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of tyrosine kinases, which prevents the phosphorylation of target proteins and disrupts downstream signaling pathways . This compound also binds to specific proteins involved in DNA repair, thereby inhibiting their activity and leading to increased DNA damage and apoptosis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under ambient conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell growth and increased apoptosis, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tyrosine kinases and modulate cell signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver damage and hematological abnormalities . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of various metabolites . These metabolic processes can affect the compound’s activity and toxicity, making it essential to understand its metabolic pathways for effective therapeutic use.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can diffuse across cell membranes and accumulate in specific cellular compartments . Transporters and binding proteins also play a role in its distribution, affecting its localization and activity . Understanding these transport and distribution mechanisms is crucial for optimizing the therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is known to localize in the nucleus, where it interacts with DNA and proteins involved in gene expression and DNA repair . Additionally, this compound can be found in the cytoplasm, where it modulates signaling pathways and cellular metabolism . Targeting signals and post-translational modifications may direct this compound to specific compartments, influencing its overall activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-phenylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and bromination steps . The reaction conditions often include the use of solvents like toluene and reagents such as iodine and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-phenylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Cyclization Reactions: Conditions often involve the use of bases and oxidizing agents like TBHP.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyridazines, while cyclization reactions can lead to the formation of polycyclic compounds .
Scientific Research Applications
3-Bromo-2-phenylimidazo[1,2-b]pyridazine has several scientific research applications:
Pharmaceutical Research: It is used as an intermediate in the synthesis of pharmaceutical compounds, such as tyrosine kinase inhibitors used in cancer treatment.
Chemical Research: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Research: It is studied for its potential biological activities, including anticancer and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-b]pyridazine: A closely related compound used in similar applications.
2-Phenylimidazo[1,2-b]pyridazine: Lacks the bromine substitution but shares the core structure.
Uniqueness
3-Bromo-2-phenylimidazo[1,2-b]pyridazine is unique due to the presence of both a bromine atom and a phenyl group, which can influence its reactivity and biological activity. The bromine atom provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-bromo-2-phenylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-12-11(9-5-2-1-3-6-9)15-10-7-4-8-14-16(10)12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPOCXSUWXUJMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587630 | |
| Record name | 3-Bromo-2-phenylimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
802580-12-7 | |
| Record name | 3-Bromo-2-phenylimidazo[1,2-b]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=802580-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-phenylimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


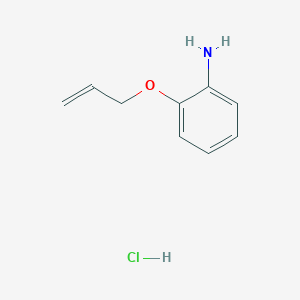
![[2-(1-Piperazinylmethyl)cyclohexyl]methanol](/img/structure/B1284381.png)

